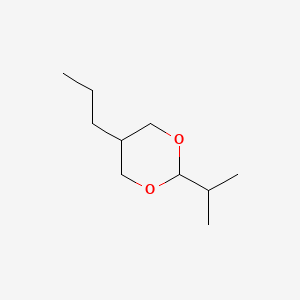

trans-2-Isopropyl-5-propyl-1,3-dioxane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19476-83-6 |

|---|---|

Molekularformel |

C10H20O2 |

Molekulargewicht |

172.26 g/mol |

IUPAC-Name |

2-propan-2-yl-5-propyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h8-10H,4-7H2,1-3H3 |

InChI-Schlüssel |

WESQGUFEFTXRLG-UHFFFAOYSA-N |

SMILES |

CCCC1COC(OC1)C(C)C |

Kanonische SMILES |

CCCC1COC(OC1)C(C)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

19476-84-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

m-Dioxane, 2-isopropyl-5-propyl-, (E)- |

Herkunft des Produkts |

United States |

Stereochemical Principles and Isomerism of Trans 2 Isopropyl 5 Propyl 1,3 Dioxane

Classification and Nomenclature of Diastereoisomers in 2,5-Disubstituted 1,3-Dioxanes

Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org In the case of 2,5-disubstituted 1,3-dioxanes, diastereomerism arises from the different possible spatial arrangements of the substituents at the C2 and C5 stereocenters. The two main diastereomers are classified using the cis and trans nomenclature.

cis-isomer : In this configuration, the substituents at the C2 and C5 positions are located on the same side of the 1,3-dioxane (B1201747) ring. In the preferred chair conformation, this corresponds to one substituent being in an axial position while the other is in an equatorial position (axial-equatorial or equatorial-axial).

trans-isomer : In this configuration, the substituents at the C2 and C5 positions are on opposite sides of the ring. For the most stable chair conformation, this allows both bulky groups to occupy equatorial positions (diequatorial), which minimizes steric strain. researchgate.net

For the specific compound of interest, the isomers are named cis-2-isopropyl-5-propyl-1,3-dioxane and trans-2-isopropyl-5-propyl-1,3-dioxane (B1675997). Given the steric bulk of both the isopropyl and propyl groups, the trans isomer, which can adopt a diequatorial conformation, is expected to be the thermodynamically more stable of the two. researchgate.net

Configurational Assignment of the trans-Stereoisomer

The assignment of the trans configuration to 2-isopropyl-5-propyl-1,3-dioxane relies on the analysis of its three-dimensional structure, which is predominantly determined using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and angle strain. thieme-connect.de

In the trans isomer, the most stable conformation is a chair form where both the isopropyl group at C2 and the propyl group at C5 are in equatorial positions. This arrangement avoids significant 1,3-diaxial interactions that would destabilize the molecule. thieme-connect.de The presence of two oxygen atoms in the ring makes 1,3-diaxial interactions between a substituent at C2 and axial protons at C4/C6 more significant than in cyclohexane, strongly favoring an equatorial position for the C2 substituent. thieme-connect.de

NMR spectroscopy is the most powerful tool for determining the relative configuration of 1,3-dioxane diastereomers. thieme-connect.de By analyzing the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, one can deduce the axial or equatorial orientation of the ring protons and, by extension, the substituents.

¹H NMR Spectroscopy:

Chemical Shifts : Protons in axial positions are generally more shielded (resonate at a lower ppm value or "upfield") compared to their equatorial counterparts. This is due to anisotropic effects within the chair conformation. For the trans (diequatorial) isomer, the protons at C2 and C5 would be in axial positions and thus appear at a relatively lower chemical shift.

Coupling Constants : The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (³J_ax-ax) is typically large (10–13 Hz), whereas axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are much smaller (2–5 Hz). Analysis of the coupling patterns of the protons at C4 and C6 with the proton at C5 can reveal the orientation of the C5-substituent.

¹³C NMR Spectroscopy:

Gamma-Gauche Effect : An axial substituent at C5 will cause a shielding (upfield shift) of the signals for the carbons at C4 and C6 compared to the isomer where the substituent is equatorial.

Substituent Effects : The chemical shift of the carbon atom bearing the substituent is also indicative of its orientation. For instance, empirical rules have been developed for acetonides (2,2-dimethyl-1,3-dioxanes) where the chemical shift of the C2 carbon can help distinguish between syn and anti 1,3-diols, a principle that extends to other substituted dioxanes. thieme-connect.denmrwiki.org For syn-1,3-diol acetonides (related to cis-isomers), the C2 chemical shift is typically below δ 100, while for anti-1,3-diol acetonides (related to trans-isomers), it is above δ 100. thieme-connect.de

The following table summarizes the general NMR trends used to assign the trans (diequatorial) configuration in 2,5-disubstituted 1,3-dioxanes.

| Spectroscopic Parameter | Observation for Axial Proton/Substituent | Observation for Equatorial Proton/Substituent | Implication for trans-2-isopropyl-5-propyl-1,3-dioxane (Diequatorial) |

|---|---|---|---|

| ¹H Chemical Shift (δ) | More shielded (upfield shift) | Less shielded (downfield shift) | The axial protons at C2, C4, C5, and C6 will be upfield relative to their equatorial counterparts. |

| ¹H-¹H Coupling Constant (³J) | Large Jax-ax (~10-13 Hz) | Small Jax-eq, Jeq-eq (~2-5 Hz) | Analysis of C4-H/C5-H and C6-H/C5-H couplings would show small Jax-eq and Jeq-eq values, confirming the equatorial position of the C5-propyl group. |

| ¹³C Chemical Shift (γ-gauche effect) | Shielding of γ-carbons (C4, C6) by axial C5-substituent | No significant γ-gauche shielding | The C4 and C6 carbon signals would appear downfield compared to the cis (axial-equatorial) isomer. |

Chemical Equilibration Studies of cis/trans Isomerism

The relative thermodynamic stabilities of cis and trans diastereomers can be determined through chemical equilibration experiments. researchgate.net This process typically involves treating a pure sample of one isomer (or a non-equilibrium mixture of both) with an acid catalyst, such as p-toluenesulfonic acid (PTSA). researchgate.net The acid facilitates the reversible opening and closing of the dioxane ring, allowing the isomers to interconvert until a thermodynamic equilibrium is reached. researchgate.net

The ratio of the isomers at equilibrium is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or NMR spectroscopy. researchgate.net From this ratio, the equilibrium constant (K_eq) is calculated:

K_eq = [[trans-isomer]] / [[cis-isomer]]

The difference in Gibbs free energy (ΔG°) between the isomers can then be determined using the following equation:

ΔG° = -RTln(K_eq)

where R is the gas constant and T is the absolute temperature. This ΔG° value represents the conformational free energy difference and quantifies the greater stability of one isomer over the other.

For 2,5-dialkyl-1,3-dioxanes, studies have consistently shown that the trans isomer is thermodynamically more stable than the cis isomer. This is because the trans isomer can adopt a low-energy diequatorial chair conformation, whereas the cis isomer is forced into a higher-energy conformation with one axial and one equatorial substituent. researchgate.net The energy difference arises from the unfavorable steric interactions associated with an axial substituent.

The following table presents representative thermodynamic data from equilibration studies on related 2,5-disubstituted 1,3-dioxane systems, illustrating the general preference for the trans configuration.

| Compound | Equilibrium Ratio (trans:cis) | ΔG° (kcal/mol) | Reference |

|---|---|---|---|

| 2,5-dimethyl-1,3-dioxane (B14706944) | ~97:3 | -2.0 | researchgate.net |

| Generic 2,5-dialkyl-1,3-dioxane | trans favored | Positive A-value (preference for equatorial) | researchgate.net |

Note: A negative ΔG° indicates that the formation of the trans isomer is favored at equilibrium. The A-value, or conformational energy, is defined as the free energy difference of a substituent between the equatorial and axial positions and is positive for groups that prefer the equatorial position. researchgate.net

For this compound, the ΔG° value is expected to be significantly negative, reflecting a strong thermodynamic preference for the diequatorial trans isomer over the axial-equatorial cis form.

Conformational Analysis of Trans 2 Isopropyl 5 Propyl 1,3 Dioxane

Preferred Conformations of the 1,3-Dioxane (B1201747) Ring System in Solution and Solid State

The 1,3-dioxane ring, analogous to cyclohexane, is not planar and adopts a variety of non-planar conformations to relieve ring strain. The relative stability of these conformations is a critical aspect of its chemistry.

For the 1,3-dioxane ring system, the chair conformation is overwhelmingly the most stable arrangement and represents the global energy minimum. This preference is attributed to its ability to minimize both angle strain and torsional strain, with bond angles close to the ideal tetrahedral value of 109.5 degrees. In trans-2-Isopropyl-5-propyl-1,3-dioxane (B1675997), the chair conformation allows for the substituents to occupy positions that minimize steric interactions. Specifically, the bulky isopropyl group at the C2 position and the propyl group at the C5 position will preferentially occupy equatorial positions to avoid unfavorable steric clashes with axial hydrogens on the ring. The equatorial orientation places the substituents away from the bulk of the ring, leading to a more stable conformation.

While the chair form is the most stable, the 1,3-dioxane ring is conformationally mobile and can interconvert between different forms. This process involves passing through higher-energy transition states and intermediates, including flexible forms like the twist-boat conformation.

The twist-boat conformation is a local energy minimum on the potential energy surface, but it is significantly less stable than the chair form. masterorganicchemistry.comlibretexts.org For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist conformer has been calculated to be between 4.67 and 5.19 kcal/mol. researchgate.net The 1,4-twist structure is even higher in energy. researchgate.net The transition from the chair to a twist-boat conformation proceeds through a high-energy half-chair transition state. masterorganicchemistry.com

The energy barriers for these conformational isomerizations are influenced by the substituents on the ring. In substituted 1,3-dioxanes, severe steric interactions can sometimes lead to a preference for a twist-boat conformation to alleviate strain. nih.gov For instance, in 2,2-trans-4,6-tetramethyl-1,3-dioxane, the 2,5-twist form is favored to avoid syn-axial interactions. nih.gov However, for this compound, where both large substituents can occupy equatorial positions in the chair form, this conformation remains the most probable ground state.

Table 1: Relative Energies of 1,3-Dioxane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 (Global Minimum) |

| 2,5-Twist-Boat | ~4.7 - 5.2 researchgate.net |

| 1,4-Twist-Boat | Higher than 2,5-Twist researchgate.net |

| Half-Chair | Transition State |

Note: Energy values are for the parent 1,3-dioxane and can be influenced by substitution.

Quantitative Assessment of Substituent Conformational Preferences (A-Values)

The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its conformational free energy, also known as the A-value. chemistrysteps.com This value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

Determining the precise A-values for the isopropyl group at C2 and the propyl group at C5 in this specific trans-disubstituted 1,3-dioxane requires experimental data, often obtained through NMR spectroscopy, or high-level computational studies. However, we can infer their conformational preferences based on studies of related monosubstituted 1,3-dioxanes.

For a 2-isopropyl group, the preference for the equatorial position is very strong due to the significant steric hindrance it would experience in an axial position. The presence of two oxygen atoms in the ring, which lack axial hydrogens at the 1 and 3 positions, alters the steric environment compared to cyclohexane. stackexchange.com However, an axial substituent at C2 still experiences significant 1,3-diaxial interactions with the axial hydrogens at C4 and C6. thieme-connect.de

When a substituent occupies an axial position, it experiences steric repulsion from other axial atoms or groups on the same side of the ring. These are known as 1,3-diaxial or syn-axial interactions. chemistrysteps.com In the case of an axial isopropyl group at C2, it would interact with the axial hydrogens at C4 and C6. For an axial propyl group at C5, it would interact with the axial hydrogens at C1 (part of the oxygen) and C3 (part of the other oxygen), as well as potentially with an axial substituent at C2.

In the trans-diequatorial conformation of 2-isopropyl-5-propyl-1,3-dioxane, these destabilizing syn-axial interactions are minimized. The bulky isopropyl and propyl groups are directed away from the ring, resulting in a low-energy, stable conformation. The alternative diaxial conformation would be highly energetically unfavorable due to the severe steric strain from multiple syn-axial interactions.

Influence of Solvent and Temperature on Conformational Equilibria

The position of the conformational equilibrium between different conformers can be influenced by external factors such as the solvent and temperature.

Changes in solvent polarity can affect the relative energies of conformers with different dipole moments. While the chair-chair interconversion of this compound is heavily biased towards the diequatorial form, more subtle conformational equilibria, such as the rotation of the isopropyl and propyl groups, could be solvent-dependent. Studies on other fluorinated alkanes have shown that the conformational profile can be significantly dependent on the polarity of the medium. soton.ac.uk

Temperature also plays a crucial role. At higher temperatures, the increased thermal energy allows the molecule to overcome the energy barriers for conformational changes more easily. This can lead to a greater population of higher-energy conformers, such as the twist-boat form, although the chair conformation will still predominate. Low-temperature NMR studies are often employed to "freeze out" the conformational equilibrium and study individual conformers.

Stereoelectronic Effects and Their Contribution to Conformational Stability

The conformational preference of the this compound ring is predominantly governed by a delicate balance of stereoelectronic interactions. These effects, which involve the spatial arrangement of orbitals and electron density, play a crucial role in dictating the stability of the chair conformation and the orientation of its substituents. The primary stereoelectronic interactions at play within the 1,3-dioxane ring system are the anomeric effect, gauche interactions, and other hyperconjugative effects.

In its most stable conformation, this compound is expected to adopt a chair form with both the isopropyl group at the C2 position and the propyl group at the C5 position occupying equatorial orientations. This arrangement minimizes destabilizing steric interactions, such as 1,3-diaxial interactions. However, a deeper understanding of its stability requires an analysis of the underlying stereoelectronic forces.

Anomeric and Related Hyperconjugative Effects

Computational studies on analogous 1,3-dioxane systems reveal the importance of several hyperconjugative interactions that contribute to the stability of the chair conformation. figshare.comacs.orgresearchgate.net These interactions involve the delocalization of electron density from a filled bonding orbital (σ) or a non-bonding lone pair (n) to an empty antibonding orbital (σ*).

For the 1,3-dioxane ring, significant stabilizing interactions include:

n(O) → σ(C-H)*: Delocalization from the oxygen lone pairs to the antibonding orbitals of adjacent axial C-H bonds is a dominant stabilizing factor. figshare.comresearchgate.netacs.org

The presence of equatorial substituents, as is the case for the low-energy conformer of this compound, is also influenced by specific stereoelectronic effects. For instance, the equatorial C(5)-H bond can be affected by a homoanomeric interaction involving the oxygen lone pairs (n(O) → σ*(C5-H_eq)). figshare.comacs.orgresearchgate.net

Gauche Interactions

The geometry of the 1,3-dioxane ring inherently leads to gauche interactions between adjacent atoms. In the context of the chair conformation, the O1-C2-O3-C4 and O1-C6-C5-C4 segments create gauche arrangements. The stability of these arrangements is influenced by the interplay of steric repulsion and attractive electronic effects. Research on 5-substituted 1,3-dioxanes has explored the nature of the attractive gauche effect within O-C-C-O segments. documentsdelivered.com

Below is a representative table illustrating the typical relative energies of conformers in a 2,5-disubstituted 1,3-dioxane system, which helps to quantify the stability derived from minimizing unfavorable stereoelectronic and steric effects.

| Conformer | Substituent Orientation (C2, C5) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Chair | Equatorial, Equatorial | 0.00 | Minimizes 1,3-diaxial steric strain; favorable hyperconjugation. |

| Chair | Axial, Axial | > 5 | Severe 1,3-diaxial steric interactions. |

| Twist-Boat | - | 4.5 - 6.0 | Higher torsional strain compared to the chair form. |

| Chair | Equatorial, Axial | ~1.0 - 2.0 | 1,3-diaxial interaction involving the C5-propyl group. |

| Chair | Axial, Equatorial | > 4.0 | Significant 1,3-diaxial interactions involving the C2-isopropyl group. |

Note: The energy values are illustrative and based on data for similar 2,5-dialkyl-1,3-dioxanes. The precise values for this compound would require specific computational or experimental analysis.

The diequatorial chair conformer represents the global energy minimum due to the avoidance of significant steric clashes and the optimization of stabilizing stereoelectronic interactions. researchgate.net Any deviation from this conformation, such as ring inversion to the diaxial chair or transition to a twist-boat form, incurs a substantial energetic penalty. The stability of the diequatorial conformer is thus a direct consequence of the interplay between minimizing steric repulsions and maximizing favorable stereoelectronic effects, such as hyperconjugation.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of molecules in solution. For trans-2-Isopropyl-5-propyl-1,3-dioxane (B1675997), NMR provides unambiguous evidence for its configuration and predominant conformation. The anancomeric structure, locked into a specific chair conformation by its bulky substituents, simplifies spectral analysis. researchgate.net

Detailed Analysis of ¹H NMR Chemical Shifts and Coupling Constants for Stereotopic and Diastereotopic Protons

The ¹H NMR spectrum of the trans isomer is characterized by distinct signals for each proton, with chemical shifts and coupling constants that are highly informative of the molecule's rigid chair conformation. In this conformation, the protons on the dioxane ring, particularly at the C4 and C6 positions, are diastereotopic, meaning they are chemically non-equivalent and resonate at different frequencies.

Key Spectral Features:

Acetal (B89532) Proton (H-2): The proton at C2, positioned between two oxygen atoms, is expected to appear as a doublet in the downfield region (approximately δ 4.5-4.7 ppm), coupled to the methine proton of the C2-isopropyl group.

Ring Methylene (B1212753) Protons (H-4, H-6): The axial and equatorial protons at C4 and C6 are diastereotopic. The axial protons (H-4ax, H-6ax) are typically shielded compared to their equatorial counterparts (H-4eq, H-6eq) and resonate at a higher field (lower δ value). They appear as distinct multiplets due to geminal coupling to each other and vicinal coupling to the proton at C5.

C5 Proton (H-5): The proton at C5 is in an axial position in the trans isomer and is expected to be a complex multiplet due to couplings with the four adjacent protons at C4 and C6.

Substituent Protons: The protons of the isopropyl and propyl groups resonate in the upfield region (typically δ 0.8-1.8 ppm) with characteristic multiplicities.

Coupling Constants and Conformational Analysis: The magnitude of the vicinal coupling constants (³JHH) is critical for confirming the chair conformation and the equatorial orientation of the substituents. researchgate.net

Large Couplings (³Jax-ax): A large coupling constant (typically 10-13 Hz) is expected between the axial proton at C5 and the axial protons at C4 and C6. This is a hallmark of a diaxial relationship.

Small Couplings (³Jax-eq and ³Jeq-eq): Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial proton interactions.

These predictable coupling patterns provide definitive evidence for the trans stereochemistry, as the alternative cis isomer would exhibit markedly different coupling constants due to having one substituent in an axial position.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (acetal) | 4.5 - 4.7 | d (doublet) | ³J ≈ 5.0 |

| H-4ax, H-6ax | 3.5 - 3.7 | m (multiplet) | ²J ≈ -11.5, ³J(ax,ax) ≈ 12.0, ³J(ax,eq) ≈ 2.5 |

| H-4eq, H-6eq | 4.0 - 4.2 | m (multiplet) | ²J ≈ -11.5, ³J(eq,ax) ≈ 5.0, ³J(eq,eq) ≈ 1.5 |

| H-5ax | 1.6 - 1.8 | m (multiplet) | ³J(ax,ax) ≈ 12.0, ³J(ax,eq) ≈ 5.0 |

| Isopropyl CH | 1.7 - 1.9 | m (multiplet) | ³J ≈ 6.8, ³J ≈ 5.0 |

| Isopropyl CH₃ | 0.9 - 1.0 | d (doublet) | ³J ≈ 6.8 |

| Propyl CH₂ (α to ring) | 1.3 - 1.5 | m (multiplet) | - |

| Propyl CH₂ | 1.3 - 1.5 | m (multiplet) | - |

| Propyl CH₃ | 0.8 - 0.9 | t (triplet) | ³J ≈ 7.2 |

Carbon-13 NMR Chemical Shift Correlations for Configurational and Conformational Assignments

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and offering insights into the electronic environment and stereochemistry. For this compound, nine distinct carbon signals are expected.

Key Chemical Shift Correlations:

Acetal Carbon (C-2): This carbon is significantly deshielded due to its attachment to two oxygen atoms, with an expected chemical shift in the range of δ 100-110 ppm.

Ring Carbons (C-4, C-6): These equivalent carbons, bonded to one oxygen atom, resonate in the δ 65-75 ppm region.

Ring Carbon (C-5): The chemical shift of C5 is sensitive to the orientation of its substituent. An equatorial propyl group results in a predictable chemical shift, influenced by the gamma-gauche effect.

Alkyl Carbons: The carbons of the isopropyl and propyl substituents appear in the upfield region (δ 10-40 ppm).

The chemical shifts, when compared to established data for 1,3-dioxane (B1201747) derivatives, allow for unambiguous assignment and confirmation of the proposed structure. docbrown.info

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (acetal) | 105 - 110 |

| C-4, C-6 | 70 - 75 |

| C-5 | 38 - 42 |

| Isopropyl CH | 33 - 36 |

| Isopropyl CH₃ | 17 - 19 |

| Propyl CH₂ (α to ring) | 30 - 33 |

| Propyl CH₂ | 19 - 22 |

| Propyl CH₃ | 13 - 15 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOE) for Comprehensive Structural and Stereochemical Confirmation

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity and spatial relationships within the molecule, thereby solidifying the structural and stereochemical assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It would show a cross-peak between the H-2 proton and the isopropyl methine proton, confirming their adjacency. It would also map out the entire coupling network within the propyl group and, crucially, show correlations between the C5 proton and the protons at C4 and C6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of all ¹H and ¹³C signals. For example, the proton signal at δ ~4.6 ppm would correlate with the carbon signal at δ ~108 ppm, definitively assigning them to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) H-C correlations, which are vital for piecing together the molecular framework. Key expected correlations include those from the isopropyl methine proton to the C2 carbon of the ring, and from the protons of the propyl group's first methylene unit to the C5 carbon, confirming the attachment points of the substituents.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments (like NOESY or ROESY) detect through-space proximity between protons. For the trans isomer, NOEs would be observed between the axial protons (H-4ax/H-6ax and H-5ax). The equatorial orientation of the substituents would be confirmed by observing NOEs between the C2-isopropyl and C5-propyl protons and the nearby equatorial ring protons (H-4eq, H-6eq). The absence of strong NOEs between the substituent protons and the axial ring protons further supports the diequatorial assignment.

Mass Spectrometry for Isomer Ratio Determination and Fragmentographic Insights

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering corroborating evidence for the structure.

Under Electron Ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙ at m/z 186) may be of low abundance. Key fragmentation pathways for 1,3-dioxanes include:

Loss of a Substituent: Cleavage of the C-C bond adjacent to the ring can lead to the loss of an isopropyl radical (M - 43) or a propyl radical (M - 43), resulting in prominent fragment ions.

Ring Cleavage: The dioxane ring can undergo fragmentation, often initiated by cleavage alpha to the oxygen atoms. A characteristic fragmentation involves the loss of isobutyraldehyde (B47883) (C₄H₈O) from the C2 side of the ring, or the loss of elements from the C5 side.

While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. However, the primary utility of MS in this context, when coupled with a separation technique like Gas Chromatography (GC-MS), is for isomer ratio determination. GC can effectively separate the cis and trans diastereomers, and the integrated areas of their respective peaks in the chromatogram provide a quantitative measure of their relative abundance in a mixture.

Chemical Reactivity and Reaction Mechanisms of Trans 2 Isopropyl 5 Propyl 1,3 Dioxane

Mechanisms of 1,3-Dioxane (B1201747) Ring Cleavage and Hydrolysis

The stability of the 1,3-dioxane ring is highly dependent on the pH of the environment. While resistant to bases and many nucleophiles, the acetal (B89532) linkage is readily cleaved under acidic conditions. organic-chemistry.org This susceptibility forms the basis for its use as a protecting group for carbonyl compounds and 1,3-diols in organic synthesis. thieme-connect.de

Acid-Catalyzed Ring Opening and Deprotection Pathways

The acid-catalyzed hydrolysis of 1,3-dioxanes is a well-understood process that proceeds through a series of reversible steps. The generally accepted mechanism involves the initial protonation of one of the oxygen atoms within the dioxane ring by an acid catalyst. This protonation enhances the leaving group ability of the corresponding alcohol moiety.

The subsequent step involves the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion. This carbocation is a key intermediate in the hydrolysis process. Nucleophilic attack by a water molecule on the carbocation, followed by deprotonation, results in the formation of a hemiacetal. Further protonation of the remaining ether oxygen and subsequent elimination of the 1,3-diol regenerates the carbonyl compound from which the dioxane was originally formed.

Regioselective Ring-Opening Reactions and Mechanistic Control

Beyond complete hydrolysis, the 1,3-dioxane ring can undergo regioselective ring-opening reactions, yielding valuable synthetic intermediates. These reactions often involve reductive cleavage and are influenced by a combination of reagents and substrate-inherent factors.

Reductive Cleavage with Hydride Reagents and Lewis Acid Catalysis

The reductive cleavage of 1,3-dioxanes can be achieved using a combination of a Lewis acid and a hydride reagent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). rsc.orgcdnsciencepub.com The Lewis acid, for instance, aluminum chloride (AlCl₃), coordinates to one of the oxygen atoms of the dioxane ring. This coordination weakens the adjacent carbon-oxygen bond and facilitates its cleavage upon attack by a hydride ion from the reducing agent. cdnsciencepub.com

This process results in the formation of a hydroxy ether. The regioselectivity of this ring-opening, meaning which of the two C-O bonds is cleaved, is a critical aspect of this reaction's synthetic utility.

Factors Governing Regioselectivity (e.g., Electronic and Steric Effects)

The regioselectivity of the reductive ring-opening of unsymmetrical 1,3-dioxanes is governed by a combination of electronic and steric factors. The Lewis acid will preferentially coordinate to the less sterically hindered oxygen atom. Cleavage then occurs at the carbon-oxygen bond that leads to the more stable carbocation intermediate.

In the case of trans-2-Isopropyl-5-propyl-1,3-dioxane (B1675997), the substituents at the C2 and C5 positions play a crucial role in directing the outcome of the reaction. The electronic nature of these substituents can influence the stability of the potential carbocation intermediates, while their steric bulk can direct the approach of the hydride reagent. For instance, bulky substituents may hinder the approach of the hydride to one side of the molecule, favoring cleavage at a less sterically congested site.

Investigating Thermal Decomposition Pathways

The thermal stability and decomposition pathways of 1,3-dioxanes are of interest in various chemical processes. While generally stable at moderate temperatures, at elevated temperatures, the 1,3-dioxane ring can undergo fragmentation. The specific decomposition products will depend on the substitution pattern of the dioxane ring and the reaction conditions, such as the presence or absence of catalysts. The decomposition may proceed through radical or concerted pathways, leading to a variety of smaller molecules.

Theoretical and Computational Investigations of Trans 2 Isopropyl 5 Propyl 1,3 Dioxane

Quantum-Chemical Calculations (e.g., HF, DFT, MP2) for Conformational Energetics

No published studies have utilized quantum-chemical methods such as Hartree-Fock (HF), Density Functional Theory (DFT), or Møller-Plesset perturbation theory (MP2) to investigate the conformational energetics of trans-2-Isopropyl-5-propyl-1,3-dioxane (B1675997).

Calculation of Energy Differences and Relative Stabilities of Conformers

There are no available calculations in the scientific literature detailing the energy differences and relative stabilities of the various possible conformers of this compound.

Mapping Potential Energy Surfaces (PES) for Conformational Isomerization Pathways

A search of scientific databases reveals no studies that have mapped the potential energy surfaces for the conformational isomerization pathways of this compound.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

There is no evidence of molecular dynamics simulations having been performed to study the dynamic conformational behavior of this compound in the published literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

No computational studies have been published that predict the spectroscopic parameters, such as NMR chemical shifts and coupling constants, for this compound.

Theoretical Analysis of Reaction Mechanisms and Transition States

A review of the available literature indicates that no theoretical analyses of the reaction mechanisms or transition states involving this compound have been conducted and published.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Chiral Auxiliaries or Stereocontrol Elements in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, chiral auxiliaries are indispensable tools. These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner, after which they can be removed and ideally recycled. The principle relies on the chiral auxiliary's ability to create a diastereomeric intermediate that favors the formation of one enantiomer over the other due to steric or electronic biases.

While specific studies detailing the use of trans-2-Isopropyl-5-propyl-1,3-dioxane (B1675997) as a chiral auxiliary are not extensively documented in publicly available research, its structural motifs are analogous to other 1,3-dioxane (B1201747) systems that have been explored for such purposes. The trans configuration of the isopropyl and propyl groups fixes the conformation of the dioxane ring, presenting a well-defined chiral environment. This stable stereochemical information can be exploited to influence the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule to which the dioxane is attached.

The general mechanism for a 1,3-dioxane-based chiral auxiliary involves its attachment to a substrate, followed by a diastereoselective reaction. The bulky isopropyl and propyl groups can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thus leading to a high degree of stereocontrol. After the desired transformation, the 1,3-dioxane auxiliary can be cleaved, typically under acidic conditions, to release the enantiomerically enriched product.

Precursors in Stereoselective Synthesis of Optically Active 1,3-Diols and Other Scaffolds

Optically active 1,3-diols are crucial building blocks in the synthesis of a wide array of natural products and pharmaceuticals. The stereoselective synthesis of these motifs is a significant challenge in organic chemistry. This compound serves as a protected form of a 2-propyl-1,3-propanediol, with the isopropyl group at the C2 position acting as part of the acetal (B89532) protecting group. The cleavage of the 1,3-dioxane ring can liberate the 1,3-diol functionality.

The inherent chirality of this compound means that upon cleavage, it can yield an optically active 1,3-diol. The stereochemistry at the C5 position, dictated by the propyl group, directly translates to one of the stereocenters in the resulting diol. Furthermore, the stereocenter at C2, bearing the isopropyl group, can influence reactions at other positions on the dioxane ring before its cleavage, allowing for the synthesis of more complex, stereochemically rich acyclic molecules.

Research in this area often focuses on the development of methodologies for the stereoselective opening of the 1,3-dioxane ring. This can be achieved through various means, including reductive cleavage or acid-catalyzed hydrolysis. The choice of method can influence the retention or inversion of stereochemistry at the C2 position, offering a degree of synthetic flexibility. The resulting optically active 1,3-diols can then be utilized in the synthesis of complex molecules such as polyketides and macrolides.

Potential Contributions to Liquid Crystal Compounds and Materials

One of the most promising and well-documented applications of trans-2,5-disubstituted-1,3-dioxane derivatives, including structures analogous to this compound, is in the field of liquid crystals. acs.orgrsc.orgrsc.orgacs.org Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rigid and anisotropic nature of the trans-1,3-dioxane ring makes it an excellent core component for liquid crystalline molecules, known as mesogens.

Recent research has demonstrated the stereoselective synthesis of trans-2,5-disubstituted 1,3-dioxane derivatives for their application as liquid crystal compounds. acs.orgacs.org These studies highlight the importance of high trans selectivity in the synthesis to achieve the desired liquid crystalline properties. The physical properties of the resulting liquid crystals, such as their clearing points, dielectric anisotropy, and birefringence, can be fine-tuned by varying the substituents at the C2 and C5 positions. For instance, the introduction of different alkyl or aryl groups can modulate the intermolecular interactions and thus the stability and characteristics of the mesophases. The table below summarizes the key structural features of trans-2,5-disubstituted 1,3-dioxanes that are relevant to their liquid crystal properties.

| Structural Feature | Contribution to Liquid Crystalline Properties |

| trans-Configuration | Ensures a linear and rigid molecular shape, essential for mesophase formation. acs.orgacs.org |

| 1,3-Dioxane Ring | Provides a rigid core structure that contributes to the overall molecular anisotropy. |

| Substituents at C2 and C5 | Influence the molecular aspect ratio, intermolecular interactions, and transition temperatures. |

The incorporation of the this compound moiety into larger molecular architectures can lead to the development of novel liquid crystal materials with tailored properties for applications in display technologies and optical devices.

Development of Novel Functional Molecules through Derivatization

The this compound scaffold provides a versatile platform for the development of novel functional molecules through various derivatization strategies. The functional groups present on the dioxane ring can be chemically modified to introduce new properties or to link the molecule to other chemical entities.

For example, the alkyl groups at the C2 and C5 positions can be functionalized through selective oxidation or halogenation, although this can be challenging due to the relative inertness of C-H bonds. A more common approach is to start with a functionalized precursor to the 1,3-dioxane. For instance, if the propyl group at C5 were to be replaced with a group containing a terminal alkene or alkyne, this would open up a wide range of subsequent derivatization reactions, such as click chemistry, metathesis, or polymerization.

Furthermore, the oxygen atoms within the dioxane ring can participate in coordination with metal centers, suggesting potential applications in catalysis or as building blocks for metal-organic frameworks (MOFs). The development of such derivatives could lead to new materials with unique electronic, optical, or catalytic properties. The ability to control the stereochemistry of the dioxane ring is a significant advantage in designing these functional molecules, as the spatial arrangement of the appended functionalities can have a profound impact on their properties and performance.

Future Research Directions

Exploration of Novel and Highly Stereoselective Synthetic Pathways for 2,5-Disubstituted 1,3-Dioxanes

The precise control of stereochemistry at the C2 and C5 positions of the 1,3-dioxane (B1201747) ring is critical for its application in areas such as liquid crystal synthesis and asymmetric catalysis. While classical acid-catalyzed acetalization is well-established, future research will focus on developing more efficient, sustainable, and highly stereoselective methods.

A significant area of exploration is the refinement of acetalization reactions to favor the trans isomer, which is often the thermodynamically preferred product but can be challenging to obtain in high purity. One promising approach involves conducting the acetalization of aldehydes and 2-substituted 1,3-propanediols in the presence of saturated aqueous solutions of specific inorganic salts like CaCl₂, LiCl, and ZnCl₂. acs.orgacs.org This method has been shown to dramatically enhance trans selectivity, achieving trans/cis ratios greater than 96:4. acs.org Future work could expand the scope of applicable salts and substrates, optimize reaction conditions under green chemistry principles, and elucidate the precise role of the hydrated salt environment in directing the stereochemical outcome. acs.org

Another key frontier is the development of catalytic asymmetric reactions that provide enantiomerically pure 1,3-dioxanes. The catalytic asymmetric Prins reaction, for instance, has emerged as a powerful tool for constructing the 1,3-dioxane skeleton from styrenes and formaldehyde (B43269) with high enantioselectivity using confined Brønsted acids as catalysts. researchgate.net Further research should focus on broadening the substrate scope beyond styrenes and formaldehyde, developing new chiral catalysts to control both relative and absolute stereochemistry, and applying these methods to the synthesis of complex, optically active 1,3-diols following a simple ring-opening step. researchgate.net

| Method | Key Reagents/Catalysts | Substrates | Typical Selectivity | Research Focus |

| Salt-Mediated Acetalization | Saturated aq. CaCl₂, LiCl, or ZnCl₂; Acid catalyst | Aldehydes, 2-substituted 1,3-propanediols | High trans selectivity (>96:4) | Expanding substrate scope; Mechanistic studies; Greener solvents |

| Asymmetric Prins Reaction | Confined imino-imidodiphosphate (iIDP) Brønsted acid | Styrenes, Paraformaldehyde | High enantioselectivity (e.g., er = 95:5) | Broader alkene and aldehyde scope; New chiral catalysts |

| Lewis Acid Catalysis | Zirconium tetrachloride (ZrCl₄), Iodine, Bismuth triflate | Carbonyl compounds, 1,3-propanediols | High efficiency, Chemoselectivity | Development of milder, recyclable catalysts; Tandem reactions |

Advanced Spectroscopic Techniques for Elucidating Subtle Conformational Dynamics

The 1,3-dioxane ring preferentially adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de However, the presence of two oxygen atoms shortens the C-O bonds compared to C-C bonds, which alters the ring's geometry and the energetic landscape of its conformers. thieme-connect.de While ¹H NMR spectroscopy is a cornerstone for basic conformational analysis, future research will increasingly rely on a synergy between advanced spectroscopic methods and high-level computational chemistry to probe the subtle dynamics of these systems.

Quantum-chemical studies, using methods such as the RHF/6-31G(d) level of theory, have become indispensable for mapping the potential energy surface of 5-substituted 1,3-dioxanes. researchgate.net These calculations can identify not only the stable chair conformers (equatorial and axial) but also higher-energy local minima like the 1,4-twist and 2,5-twist forms, as well as the transition states connecting them. researchgate.netresearchgate.net A key future direction is to benchmark and apply more sophisticated computational methods (e.g., DFT and MP2) to provide more accurate energy parameters for the interconversion barriers. researchgate.net

The integration of these computational models with experimental NMR data, particularly vicinal coupling constants, allows for a more precise determination of the Gibbs conformational energies (ΔG°) of substituents. researchgate.net Future investigations should employ variable-temperature NMR studies to experimentally determine the thermodynamic parameters of conformational equilibria, providing crucial validation for theoretical models. This combined approach will be essential for understanding how substituents, such as the isopropyl and propyl groups in the target molecule, influence the conformational preferences and the puckering of the dioxane ring. researchgate.net

| Conformer | Relative Energy (kcal/mol) - Calculated Example for 5-isopropyl-1,3-dioxane | Method of Study | Future Direction |

| Equatorial Chair (Ceq) | 0.00 (Global Minimum) | ¹H NMR, Quantum Chemistry (RHF, DFT) | High-level computational modeling (e.g., MP2, CCSD(T)) |

| Axial Chair (Cax) | 1.3 - 1.8 | ¹H NMR, Quantum Chemistry (RHF, DFT) | Experimental validation via low-temperature NMR |

| 1,4-Twist (1,4-T) | Higher Energy Minimum | Quantum Chemistry (RHF, DFT) | Probing transient species with advanced spectroscopy |

| 2,5-Twist (2,5-T) | Higher Energy Minimum | Quantum Chemistry (RHF, DFT) | Correlating dynamics with reactivity and material properties |

Note: Energy values are illustrative based on published data for related compounds and may vary with the computational method used. researchgate.netresearchgate.net

Design and Development of New Catalytic Systems for 1,3-Dioxane Transformations

Beyond their role as protecting groups, 1,3-dioxanes are versatile synthetic intermediates. A significant future research avenue is the design of novel catalytic systems that can selectively transform the dioxane ring or its substituents, unlocking new synthetic pathways.

Current transformations often rely on stoichiometric reagents or harsh conditions. The development of catalytic methods for these reactions is a primary goal. For example, the oxidation of cyclic acetals to hydroxy alkyl esters can be achieved with reagents like m-CPBA or catalytically with systems such as N-hydroxyphthalimide (NHPI) and Co(OAc)₂. organic-chemistry.orgscribd.com Future work should aim to create more efficient and selective catalysts for such oxidative ring-opening reactions, potentially using earth-abundant metals or organocatalysts to improve the environmental profile.

Furthermore, catalytic ring-opening reactions that yield valuable 1,3-diols without affecting other functional groups are highly desirable. researchgate.net Research into new Lewis or Brønsted acid catalysts that can perform this transformation under mild, chemoselective conditions is needed. Another area of interest is the development of catalysts for C-H functionalization at the C4/C6 positions or for modifying the substituents at C2 and C5 without cleaving the ring, which would represent a powerful strategy for late-stage diversification of complex molecules.

Integration of trans-2-Isopropyl-5-propyl-1,3-dioxane (B1675997) into Complex Molecular Architectures and Supramolecular Systems

The rigid, well-defined geometry of the trans-2,5-disubstituted 1,3-dioxane motif makes it an excellent building block for constructing larger, highly organized molecular systems.

A particularly promising application is in the field of liquid crystals. The trans-1,3-dioxane ring serves as a valuable core structure in liquid-crystal compounds, where its defined chair conformation and the equatorial orientation of its substituents contribute to the formation of stable mesophases. acs.orgacs.org Future research will involve the synthesis of novel liquid crystals incorporating the this compound moiety and systematically studying how variations in the C2 and C5 substituents influence properties such as melting point, clearing point, and the type of liquid crystalline phase formed.

In the realm of complex molecule synthesis, the 1,3-dioxane unit can serve as a chiral scaffold. The asymmetric synthesis of a 1,3-dioxane, followed by ring-opening, provides a direct route to enantiomerically enriched 1,3-diols. researchgate.net These diols are common intermediates in the synthesis of important pharmaceuticals, including fluoxetine, atomoxetine, and dapoxetine. researchgate.net Future work will focus on integrating the stereoselective synthesis of dioxanes like this compound into the total synthesis of natural products and other biologically active molecules. This involves designing synthetic routes where the dioxane not only establishes a key stereochemical relationship but also participates in subsequent complexity-building transformations. The development of robust and scalable syntheses for such building blocks will be crucial for their practical application.

Q & A

Q. What synthetic methodologies are recommended for preparing trans-2-isopropyl-5-propyl-1,3-dioxane, and how can stereochemical purity be ensured?

Synthesis typically involves acid-catalyzed cyclocondensation of substituted diols with ketones or aldehydes. For stereochemical control, use chiral auxiliaries or asymmetric catalysis. Conformational equilibration studies (e.g., acid-catalyzed isomerization) can optimize the trans isomer yield. NMR spectroscopy (¹H and ¹³C) and X-ray crystallography are critical for verifying stereochemistry and purity .

Q. How can the dominant conformation of this compound be experimentally determined?

Conformational analysis is performed via NMR spectroscopy (e.g., coupling constants and NOE experiments) and X-ray crystallography. Computational methods (e.g., DFT at the PBE/3ξ level) can predict chair conformations and substituent orientations (equatorial vs. axial). Solvent effects on conformation should be assessed using RI-MP2/λ2 calculations .

Q. What spectroscopic techniques are most effective for confirming the structure and substituent positions in this compound?

- ¹H/¹³C NMR : Assign peaks using DEPT, COSY, and HSQC to resolve overlapping signals from isopropyl and propyl groups.

- X-ray crystallography : Resolve spatial arrangement and bond angles.

- IR spectroscopy : Identify dioxane ring vibrations (~1,100 cm⁻¹) and alkyl C-H stretches.

Cross-validate with computational models (e.g., Gaussian) for electronic structure alignment .

Advanced Research Questions

Q. How do substituents (e.g., nitro, bromo) at the 5-position influence the thermal stability and decomposition pathways of 1,3-dioxane derivatives?

Substituents like nitro or bromo groups lower activation barriers for decomposition by stabilizing transition states via resonance or inductive effects. Computational studies (e.g., Gibbs free energy profiles) show that electron-withdrawing groups accelerate ring-opening reactions. Experimental validation involves thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to track decomposition products .

Q. What strategies are effective for designing macrocycles incorporating this compound units, and how does trans isomerism affect macrocycle stability?

- Dispiro-1,3-dioxane units : Use iterative cyclization with bifunctional linkers (e.g., diacids or diamines).

- Trans isomerism : Enhances rigidity and preorganizes macrocycle geometry, reducing entropic penalties during assembly. Characterize via SAXS and dynamic light scattering (DLS) to assess solution-phase behavior .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or elimination reactions?

- DFT calculations : Model transition states for SN2 (backside attack) or E2 (anti-periplanar) mechanisms.

- Solvent effects : Include implicit solvation models (e.g., COSMO-RS) to simulate polar aprotic vs. protic environments.

- Kinetic isotope effects : Validate computational predictions experimentally using deuterated analogs .

Q. What experimental approaches resolve contradictions in reported solubility or stability data for this compound derivatives?

- High-throughput screening : Measure solubility in diverse solvents (e.g., water, DMSO) using automated platforms.

- Forced degradation studies : Expose compounds to heat, light, or humidity and monitor stability via HPLC-UV.

- Cross-reference datasets : Compare with authoritative databases like the Handbook of Aqueous Solubility Data .

Q. How can this compound derivatives be functionalized for applications in biochemical stabilization (e.g., protein or antibody preservation)?

Introduce electron-deficient groups (e.g., nitro or bromo) at the 5-position to enhance hydrogen-bonding or hydrophobic interactions. Derivatives like 5-bromo-5-nitro-1,3-dioxane act as stabilizers by inhibiting microbial growth or oxidative degradation. Validate efficacy via accelerated aging tests with lyophilized proteins .

Methodological Considerations

Q. What challenges arise in measuring physicochemical properties (e.g., logP, pKa) of this compound, and how are they addressed?

- LogP determination : Use shake-flask HPLC with octanol-water partitioning. Correct for dioxane’s amphiphilic nature.

- pKa estimation : Employ potentiometric titration in mixed solvents (e.g., water-MeOH) and extrapolate to aqueous conditions.

- Data validation : Cross-check with computational tools (e.g., ACD/Labs) .

Q. How are conflicting results in reaction yields or product distributions reconciled during synthetic optimization?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading).

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) to track pathways.

- In situ monitoring : Employ ReactIR or NMR to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.